molecular formula C7H6FIO B2441090 (3-Fluoro-5-iodophenyl)methanol CAS No. 1261837-87-9

(3-Fluoro-5-iodophenyl)methanol

Cat. No. B2441090
CAS RN: 1261837-87-9
M. Wt: 252.027
InChI Key: FVPNYCKCRUTKOB-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-iodophenyl)methanol” is a chemical compound with the CAS Number: 1261837-87-9 . It has a linear formula of C7H6FIO .


Molecular Structure Analysis

The InChI code for “(3-Fluoro-5-iodophenyl)methanol” is 1S/C7H6FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 . The molecular weight of the compound is 252.03 .


Physical And Chemical Properties Analysis

“(3-Fluoro-5-iodophenyl)methanol” has a molecular weight of 252.025 . It has a density of 1.9±0.1 g/cm3 . The boiling point is 280.1±30.0 °C at 760 mmHg .

Scientific Research Applications

Hydrogen Production from Methanol

Catalyst Development and Hydrogen Economy : Methanol serves as a hydrogen carrier, facilitating the production of high-purity hydrogen through various processes like steam reforming and partial oxidation. The development of catalysts, especially copper-based ones, enhances the efficiency and selectivity towards CO2 over CO, although challenges like deactivation and stability persist. Novel reactor technologies, such as porous copper fiber sintered-felt and membrane reactors, have been explored to improve hydrogen production efficiency, contributing to the hydrogen-methanol economy (G. García, E. Arriola, Wei-hsin Chen, M. D. de Luna, 2021).

Methanol as a Fuel and Chemical Feedstock

Methanol Synthesis and Applications : Methanol, being a fundamental chemical, finds extensive use as a clean-burning fuel and a significant component in producing other chemicals. Its potential in applications such as fuel for coal gasification power stations highlights its versatility and environmental benefits (A. Cybulski, 1994).

Methanol in Material Science

Indicator of Material Degradation : Methanol has been used as a chemical marker for assessing the condition of solid insulation in power transformers. Its presence, identified during thermal ageing tests and field samples, serves as an indicator for cellulose insulation degradation in transformers, showcasing an application in material science and engineering (J. Jalbert, E. Rodriguez-Celis, O. Arroyo-Fernández, S. Duchesne, Brigitte Morin, 2019).

Methanol in Environmental Technology

Methanol Crossover in Fuel Cells : The study of methanol crossover in direct methanol fuel cells (DMFCs) addresses one of the significant challenges in utilizing methanol as a fuel source for clean energy technologies. Research focuses on developing methanol-impermeable polymer electrolytes to enhance the efficiency and viability of DMFCs (A. Heinzel, V. M. Barragán, 1999).

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

(3-fluoro-5-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPNYCKCRUTKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-iodophenyl)methanol

CAS RN

1261837-87-9
Record name 3-Fluoro-5-iodobenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 3-fluoro-5-iodobenzoate (5.49 g, 19.60 mmol) was dissolved in DCM (100 mL) and cooled to −78° C. DIBAL-H (49.0 mL, 49.0 mmol) was added dropwise over 30 min and then after 1 h another portion of DIBAL-H (49.0 mL, 49.0 mmol) was added. Reaction mixture agitated at −78° C. for 4 h and poured carefully onto ice-cold 1N HCl. The mixture was agitated for 10 min and the layers separated and the aq. layer extracted with DCM and the combined organic extract was dried (magnesium sulfate), filtered and concentrated in vacuo to afford the desired product in quantitative yield. LCMS not conclusive.
Quantity
5.49 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Quantity
49 mL
Type
reactant
Reaction Step Three

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